![molecular formula C18H17NO5 B291722 Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate, commonly known as DMMAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMAI is a derivative of isophthalic acid and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of DMMAI is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various enzymes and signaling pathways in the body. DMMAI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMMAI has been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DMMAI has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In animal studies, DMMAI has been shown to reduce inflammation and tumor growth. Additionally, DMMAI has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMMAI in lab experiments is its high purity and stability. DMMAI is readily available from commercial sources and can be easily synthesized in the lab. However, one limitation of using DMMAI is its relatively high cost compared to other reagents.
Zukünftige Richtungen
There are several future directions for the study of DMMAI. One potential area of research is the development of DMMAI-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMMAI and its potential applications in other fields, such as materials science and organic synthesis. Overall, DMMAI holds great promise for the development of new drugs and materials with a wide range of applications.
Synthesemethoden
DMMAI can be synthesized through a multi-step process involving the reaction of isophthalic acid with various reagents. One common method involves the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine to form DMMAI.
Wissenschaftliche Forschungsanwendungen
DMMAI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DMMAI has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, DMMAI has been used as a building block for the synthesis of various organic compounds. In organic synthesis, DMMAI has been used as a reagent for the preparation of various functionalized compounds.
Eigenschaften
Molekularformel |
C18H17NO5 |
---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
dimethyl 5-[(3-methylbenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO5/c1-11-5-4-6-12(7-11)16(20)19-15-9-13(17(21)23-2)8-14(10-15)18(22)24-3/h4-10H,1-3H3,(H,19,20) |
InChI-Schlüssel |
LBXWUZUFHBAHMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.